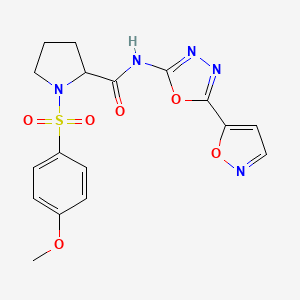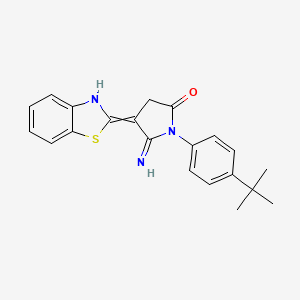![molecular formula C11H9Cl2I B2781115 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-13-0](/img/structure/B2781115.png)
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In 1.1]pentane.
Mecanismo De Acción
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the body. This binding leads to a wide range of biological effects, including the modulation of pain, inflammation, and neuronal excitability. Additionally, it has been shown to have effects on the immune system, potentially making it a useful tool for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane are wide-ranging. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models. Furthermore, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to produce in large quantities. Additionally, it has a wide range of biological effects, making it a useful tool for studying various physiological processes. However, there are also limitations to its use in lab experiments. Its effects on the endocannabinoid system can be complex and difficult to interpret, and its potential for off-target effects must be carefully considered.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane. One potential avenue is the development of novel analogs with improved pharmacological properties. Additionally, further research is needed to fully understand its effects on the endocannabinoid system and its potential for off-target effects. Furthermore, its potential for use in the treatment of autoimmune diseases and neurodegenerative diseases warrants further investigation. Overall, 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane involves the reaction of 2,4-dichlorophenylacetonitrile with iodine and lithium aluminum hydride. The resulting product is then treated with boron trifluoride etherate to form the final compound. This synthesis method has been well-established and has been used to produce large quantities of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane for research purposes.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have analgesic properties, making it a potential alternative to opioids for the treatment of pain. Furthermore, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHJSGJDYNVNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2781032.png)
![2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781033.png)
![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)
![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)
![1-[4-(2-Methoxyethyl)phenoxy]propan-2-one](/img/structure/B2781037.png)

![6-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2781042.png)
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B2781043.png)
![4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2781045.png)

![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)

